2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline
Description
2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline is an aniline derivative featuring a pyrazole moiety linked via a methoxy group at the ortho position of the benzene ring. Its molecular formula is C₁₂H₁₇N₃O (molecular weight: ~219.29 g/mol). The pyrazole core is substituted with an ethyl group at the N1 position and a methyl group at C3, contributing to its lipophilic character . Notably, this compound has been listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[(1-ethyl-3-methylpyrazol-4-yl)methoxy]aniline |
InChI |
InChI=1S/C13H17N3O/c1-3-16-8-11(10(2)15-16)9-17-13-7-5-4-6-12(13)14/h4-8H,3,9,14H2,1-2H3 |
InChI Key |
LNDKUKFZFRYJIR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)COC2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline typically involves the reaction of 1-ethyl-3-methyl-4-chloromethylpyrazole with aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, can be employed to reduce the environmental impact .
Chemical Reactions Analysis
Acylation of the Aniline Amino Group
The primary amine (-NH₂) undergoes acylation with reagents like acetyl chloride or acetic anhydride. This reaction typically proceeds in polar aprotic solvents (e.g., DMF) under basic conditions to form amide derivatives.
Example Reaction:
Key Conditions:
-
Temperature: 0–25°C
-
Catalysts: Triethylamine
-
Yield: ~70–85% (estimated from analogous aniline acylations).
Electrophilic Aromatic Substitution (EAS)
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2–4 h | para-Nitroaniline derivative |
| Sulfonation | H₂SO₄, SO₃ | 100°C, 6 h | Sulfonic acid derivative |
Data inferred from methoxy-aniline reactivity .
Nucleophilic Substitution at the Methoxy Group
Under strong acidic or basic conditions, the methoxy group may act as a leaving group. For example, reaction with HBr/HOAc replaces -OCH₃ with -Br:
Limitations:
-
Low reactivity due to the strong electron-donating nature of -OCH₃.
-
Requires harsh conditions (e.g., concentrated HBr, 100–120°C).
Condensation Reactions
The aniline’s NH₂ group participates in Schiff base formation with aldehydes or ketones. Pyrazole-containing analogs (e.g., ) show reactivity with carbonyl compounds in ethanol/piperidine :
Example with Benzaldehyde:
Typical Yields: 65–87% (based on similar pyrazole-aniline condensations) .
Coordination with Metal Ions
The pyrazole nitrogen atoms and aniline NH₂ can act as ligands. Structural analogs form complexes with transition metals (e.g., Cu²⁺, Zn²⁺), as observed in pyrazole-thiophene derivatives .
Proposed Complexation:
Characterization:
Biological Alkylation/Arylation
While primarily synthetic, the pyrazole ring may undergo enzymatic N-alkylation in biological systems. Similar compounds exhibit interactions with cytochrome P450 enzymes, leading to hydroxylated metabolites.
Thiol-Ene Reactions
In the presence of thiols (e.g., thioglycolic acid), pyrazole-aniline derivatives undergo nucleophilic addition. For example, reports thiol addition to analogous pyrazole aldehydes under reflux:
Conditions:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications, particularly as a pharmaceutical agent. Its structure suggests that it may exhibit biological activities relevant to drug development.
- Thrombopoietin Receptor Agonism : Research indicates that derivatives of pyrazole compounds can act as agonists for the thrombopoietin receptor, which is crucial for platelet production. This can be particularly beneficial in treating conditions like thrombocytopenia, where platelet levels are critically low .
- CNS Disorders : Pyrazole derivatives have been investigated for their neuroprotective effects and potential in treating central nervous system disorders, including Alzheimer's disease and mild cognitive impairment .
Agricultural Chemistry
Compounds similar to 2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline have been explored for their roles as agrochemicals, particularly in the development of pesticides and herbicides. Their ability to modify plant growth or inhibit pest development can be harnessed for agricultural benefits.
Material Science
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials. Its incorporation into polymer matrices or as a precursor for advanced materials can lead to the development of substances with improved mechanical or thermal properties.
Case Study 1: Thrombocytopenia Treatment
A study highlighted the efficacy of pyrazole derivatives in enhancing platelet production through thrombopoietin receptor activation. The findings suggest that compounds similar to this compound could be pivotal in developing treatments for patients suffering from low platelet counts .
Case Study 2: Neuroprotective Properties
Research focusing on pyrazole-based compounds demonstrated their potential neuroprotective effects against oxidative stress-induced neuronal damage. This study provides a basis for further exploration into the use of such compounds in treating neurodegenerative diseases .
Data Summary Table
| Application Area | Potential Benefits | Key Findings |
|---|---|---|
| Medicinal Chemistry | Treatment of thrombocytopenia | Agonist for thrombopoietin receptor |
| Neuroprotective effects | Possible treatment for Alzheimer's disease | |
| Agricultural Chemistry | Development of pesticides | Modification of plant growth |
| Material Science | Synthesis of advanced materials | Improved mechanical properties |
Mechanism of Action
The mechanism of action of 2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Physicochemical and Electronic Properties
- Lipophilicity : The ethyl and methyl groups on the pyrazole in the target compound enhance lipophilicity compared to smaller substituents (e.g., 1-methyl in ). This may influence solubility and membrane permeability.
- Electron Effects : The ortho-methoxy group in the target compound donates electron density via resonance, contrasting with electron-withdrawing halogens (e.g., fluoro in ) or nitro groups in analogues like β-nitrostyrene derivatives .
- Steric Hindrance : Bulky substituents (e.g., 1-phenyl in ) reduce reactivity in crowded environments, whereas the target compound’s ethyl/methyl groups balance steric and electronic effects.
Stability and Commercial Availability
- The discontinuation of this compound contrasts with analogues like 4-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline , which remain available. This may reflect instability due to the ortho-methoxy group’s susceptibility to oxidation or challenges in purification.
Research Implications
- Medicinal Chemistry : Pyrazole-aniline hybrids are explored as kinase inhibitors or antimicrobial agents. The target compound’s ethyl/methyl groups may optimize binding to hydrophobic pockets, while halogenated analogues (e.g., ) could enhance target selectivity.
- Materials Science : The methoxy-aniline moiety’s electron-rich nature makes it a candidate for conductive polymers, though steric bulk may limit crystallinity compared to simpler derivatives.
Biological Activity
2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline, also known by its CAS number 1006959-28-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Formula
Antimicrobial Activity
Research has shown that pyrazole derivatives possess significant antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains.
Minimum Inhibitory Concentrations (MIC)
- S. aureus: MIC = 16 μg/mL
- E. faecalis: MIC = 16 μg/mL
- L. monocytogenes: MIC = 16 μg/mL
These results indicate that the compound exhibits comparable potency to other known antimicrobial agents .
Anticancer Activity
The pyrazole scaffold is recognized for its anticancer properties. Studies have indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated several pyrazole derivatives, including those similar to this compound, demonstrating significant antiproliferative activity against:
- MCF-7 (breast cancer cell line): IC₅₀ = 3.1 μM
- HCT116 (colon cancer cell line): IC₅₀ = 3.7 μM
These findings suggest that the compound may act as a selective inhibitor of cancer cell growth .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes involved in cancer progression and microbial resistance.
Enzyme Inhibition
Research indicates that compounds with a pyrazole moiety can inhibit cyclooxygenase enzymes (COX), which are implicated in inflammatory processes and cancer progression. For instance:
- Selectivity for COX-2: Compounds similar to this compound demonstrated higher selectivity for COX-2 over COX-1, suggesting potential as anti-inflammatory agents .
Summary of Findings
| Activity Type | Target Organism/Cell Line | IC₅₀/MIC Value |
|---|---|---|
| Antibacterial | S. aureus | 16 μg/mL |
| E. faecalis | 16 μg/mL | |
| L. monocytogenes | 16 μg/mL | |
| Anticancer | MCF-7 | 3.1 μM |
| HCT116 | 3.7 μM |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline in laboratory settings?
Answer:
The synthesis typically involves two key steps: (1) functionalization of the pyrazole ring and (2) coupling with the aniline moiety.
- Step 1: Pyrazole Functionalization
- Microwave-assisted synthesis (e.g., reacting 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with a primary alcohol in the presence of iodine and ammonia) can yield intermediates like nitriles or ethers .
- Classical alkylation : Use alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxy group.
- Step 2: Coupling with Aniline
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Answer:
Use a combination of analytical techniques:
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95% target peak area).
- Spectroscopy :
- Elemental analysis : Ensure C, H, N percentages align with calculated values (±0.4% tolerance).
Advanced: How can reaction conditions be optimized to mitigate competing pathways during NAS coupling?
Answer:
Competing oxidation or dimerization of the aniline group can occur. Optimization strategies include:
- Temperature control : Maintain <50°C to suppress oxidation .
- Catalyst selection : Use Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity for the methoxy-aniline bond .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates and reduce side reactions .
- In situ protection : Temporarily protect the aniline -NH₂ group with acetyl chloride, followed by deprotection post-coupling .
Advanced: What spectroscopic contradictions might arise in characterizing this compound, and how can they be resolved?
Answer:
Common contradictions include:
- Unexpected NMR splitting : Pyrazole ring protons may show complex splitting due to restricted rotation. Use variable-temperature NMR to confirm dynamic effects .
- Mass spectrometry adducts : Sodium/potassium adducts ([M+Na]⁺/[M+K]⁺) may dominate. Add ammonium formate to the mobile phase to promote [M+H]⁺ formation .
- HPLC retention time shifts : Adjust pH to 3–4 (using acetic acid) to stabilize ionization states and improve reproducibility .
Basic: What are the known reactivity patterns of the aniline group in this compound?
Answer:
The aniline group undergoes:
- Diazotization : Reacts with NaNO₂/HCl at 0–5°C to form diazonium salts, which can couple with phenols or amines to generate azo dyes .
- Acetylation : Forms amides with acetyl chloride in pyridine, useful for protecting -NH₂ during further functionalization .
- Oxidation : Susceptible to strong oxidizers (e.g., KMnO₄), yielding quinone derivatives. Use antioxidants like BHT during storage .
Advanced: How can computational modeling aid in predicting the environmental degradation pathways of this compound?
Answer:
- Software tools : Use EPI Suite or TEST (Toxicity Estimation Software Tool) to predict biodegradation products and half-lives .
- Mechanistic insights : Density Functional Theory (DFT) calculations can identify electron-rich sites (e.g., aniline -NH₂) prone to microbial oxidation or photolysis .
- Validation : Compare predicted metabolites (e.g., hydroxylated pyrazole derivatives) with LC-MS/MS data from soil/water microcosm studies .
Basic: What biological activity screening assays are appropriate for this compound?
Answer:
- Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to assess IC₅₀ values. Include positive controls like doxorubicin .
Advanced: How can conflicting solubility data be reconciled for formulation studies?
Answer:
Solubility discrepancies often arise from:
- pH dependence : Measure solubility at physiologically relevant pH (1.2, 4.5, 6.8) using shake-flask methods .
- Polymorphism : Perform X-ray powder diffraction (XRPD) to detect crystalline vs. amorphous forms. Amorphous forms typically show higher solubility .
- Co-solvents : Screen solubilizers (e.g., PEG 400, DMSO) and surfactants (e.g., Tween 80) using phase diagrams .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Toxicity : Wear PPE (gloves, lab coat) due to potential methemoglobinemia risk from aniline exposure .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill management : Neutralize with 10% acetic acid before disposal .
Advanced: What strategies can resolve low yields in large-scale synthesis?
Answer:
- Process intensification : Switch from batch to flow chemistry for better heat/mass transfer during NAS .
- Catalyst recycling : Immobilize Cu catalysts on silica gel to reduce metal leaching and costs .
- Byproduct analysis : Use DoE (Design of Experiments) to identify critical parameters (e.g., stoichiometry, mixing speed) affecting purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
